molecular formula C11H16N2O4S B2377290 2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine CAS No. 380341-86-6

2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine

Cat. No.: B2377290
CAS No.: 380341-86-6
M. Wt: 272.32
InChI Key: KZIPUYQHEQYYPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine is an organic compound that features a methoxy group, a morpholine ring, and a sulfonyl group attached to a phenylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine typically involves multiple steps:

    Formation of the Methoxy Group:

    Sulfonylation: The sulfonyl group is introduced by reacting the phenylamine with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

    Morpholine Ring Introduction: The morpholine ring can be introduced through nucleophilic substitution reactions where the sulfonyl chloride reacts with morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors.

    Materials Science: The compound can be used as a building block for the synthesis of polymers or other advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine involves its interaction with specific molecular targets. The methoxy group and sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the morpholine ring can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylamine: Lacks the sulfonyl and morpholine groups, making it less versatile in terms of chemical reactivity and applications.

    4-(Morpholine-4-sulfonyl)-phenylamine: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.

    2-Methoxy-4-(methylsulfonyl)-phenylamine: Has a methylsulfonyl group instead of a morpholine ring, which can influence its chemical properties and applications.

Uniqueness

2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine is unique due to the combination of its functional groups, which provide a balance of reactivity, solubility, and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methoxy-4-morpholin-4-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-16-11-8-9(2-3-10(11)12)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIPUYQHEQYYPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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